4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide

Catalog No.
S11397482
CAS No.
M.F
C20H22N2O3
M. Wt
338.4 g/mol
Availability
In Stock
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4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole...

Product Name

4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide

IUPAC Name

4,7-dimethoxy-1-methyl-N-(2-phenylethyl)indole-2-carboxamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H22N2O3/c1-22-16(20(23)21-12-11-14-7-5-4-6-8-14)13-15-17(24-2)9-10-18(25-3)19(15)22/h4-10,13H,11-12H2,1-3H3,(H,21,23)

InChI Key

QRESVNGVCNXXFB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC3=CC=CC=C3

4,7-Dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, characterized by its complex structure which includes a methoxy group and a phenylethyl moiety. The molecular formula for this compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, and it has a molecular weight of approximately 302.37 g/mol. The presence of the dimethoxy groups at the 4 and 7 positions of the indole ring enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide can be attributed to its functional groups. The indole structure allows for electrophilic aromatic substitution reactions, particularly at positions 3 and 5 due to the electron-donating effects of the methoxy groups. Additionally, the carboxamide group can participate in nucleophilic acyl substitution reactions, which may lead to the formation of various derivatives.

Research indicates that compounds similar to 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide exhibit significant biological activities, including potential psychoactive effects. These compounds are often studied for their interactions with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in various neuropsychiatric disorders. Preliminary studies suggest that this compound may have anxiolytic and antidepressant properties, although further research is required to fully elucidate its pharmacological profile.

The synthesis of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions:

  • Formation of the Indole Core: Starting from appropriate precursors such as tryptamine or related compounds, the indole ring can be formed through cyclization reactions.
  • Methoxylation: The introduction of methoxy groups at positions 4 and 7 can be achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Amidation: The final step involves reacting the indole derivative with phenylethylamine derivatives to form the carboxamide linkage.

This compound has potential applications in pharmacology due to its biological activity. It could serve as a lead compound for developing new therapeutic agents targeting mood disorders and other neuropsychiatric conditions. Additionally, its unique structural features may offer insights into designing selective serotonin receptor modulators.

Interaction studies have focused on understanding how 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide interacts with various biological targets:

  • Serotonin Receptors: Binding affinity studies indicate potential interactions with serotonin receptors, particularly 5-HT_2A.
  • Enzyme Inhibition: Investigations into its role as an inhibitor for certain enzymes involved in neurotransmitter metabolism could provide insights into its mechanism of action.

Several compounds share structural similarities with 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide. A comparison highlights its unique attributes:

Compound NameStructural FeaturesBiological Activity
4-Methyl-N-(2-phenylethyl)-1H-indole-2-carboxamideMethyl group at position 4Potential psychoactive effects
N-(1-pentyl)-1H-indole-3-carboxamidePentyl substituentCannabinoid-like activity
N-(1-methyl)-1H-indole-3-carboxamideMethyl group at position 1Anti-inflammatory properties

Molecular Architecture

The core structure of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide consists of a bicyclic indole system fused from a six-membered benzene ring and a five-membered pyrrole ring. The indole core is substituted at four distinct positions:

  • N1: A methyl group (-CH₃) replaces the hydrogen atom.
  • C2: A carboxamide group (-CONH-) is attached, with the nitrogen further bonded to a 2-phenylethyl side chain.
  • C4 and C7: Methoxy groups (-OCH₃) occupy these positions on the benzene ring.

The phenylethyl substituent introduces a hydrophobic aromatic moiety, while the methoxy groups enhance electron density within the aromatic system. The molecular formula, C₂₀H₂₂N₂O₃, corresponds to a molecular weight of 338.4 g/mol.

IUPAC Nomenclature

Following IUPAC guidelines, the systematic name prioritizes the indole core and its substituents in descending order of priority:

  • Parent structure: Indole (1H-indole).
  • Substituents:
    • N1: Methyl group.
    • C2: Carboxamide group with a 2-phenylethylamine substituent.
    • C4 and C7: Methoxy groups.

The resulting name is 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)indole-2-carboxamide. The SMILES representation, CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC3=CC=CC=C3, further clarifies the connectivity.

Retrosynthetic Analysis of Target Molecule

Retrosynthetic dissection of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide reveals three key disconnections (Figure 1):

  • Carboxamide bond cleavage: The N-(2-phenylethyl)carboxamide group at C2 is derived from 4,7-dimethoxy-1H-indole-2-carboxylic acid (CAS 31271-83-7) [5] and 2-phenylethylamine.
  • N1-Methylation: The methyl group at N1 originates from alkylation of the indole nitrogen using methyl iodide or dimethyl sulfate.
  • Methoxy group installation: Electrophilic aromatic substitution or starting with pre-functionalized precursors introduces methoxy groups at C4 and C7.

This analysis prioritizes 4,7-dimethoxy-1H-indole-2-carboxylic acid [5] as the central precursor, enabling modular amide coupling and N1-alkylation in later stages.

Key Synthetic Routes for Indole Core Functionalization

Fisher Indole Cyclization

The indole core is constructed via Fisher indole synthesis, employing phenylhydrazine derivatives and carbonyl compounds. For example, 4,7-dimethoxyphenylhydrazine reacts with pyruvic acid under acidic conditions (p-toluenesulfonic acid) to yield 4,7-dimethoxyindole-2-carboxylate [1]. Subsequent hydrolysis with NaOH affords the carboxylic acid [1] [5].

Multicomponent Ugi Reaction

An alternative route involves indole-N-carboxylic acids in a Ugi four-component reaction with aldehydes, amines, and isocyanides [4]. While this method rapidly assembles peptide-like structures, its applicability to 4,7-dimethoxy-substituted indoles requires further optimization for regioselectivity.

Catalyst-Controlled C–H Functionalization

Recent advances in transition metal catalysis enable site-selective indole functionalization. Rhodium(I)/silver(I) co-catalysts facilitate 1,2-acyl translocation and C3-alkylation [2], though the target molecule’s C2-carboxamide necessitates directing group strategies for precise functionalization.

Table 1: Comparison of Indole Core Functionalization Methods

MethodConditionsYield (%)Key Advantages
Fisher CyclizationPTSA, Δ70–85 [1]Scalability, established protocol
Ugi ReactionRT, MeOH50–65 [4]Rapid diversification
Rh-Catalyzed C–H Act[Rh(COD)Cl]₂, AgNTf₂, 90°C60–75 [2]Site selectivity

Methylation and Phenylethyl Group Introduction Techniques

N1-Methylation

The indole nitrogen is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C [1]. Alternative agents like dimethyl sulfate offer higher reactivity but require careful handling due to toxicity.

Carboxamide Formation

Coupling 4,7-dimethoxy-1H-indole-2-carboxylic acid [5] with 2-phenylethylamine is achieved via BOP ((benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or EDCI/HOBt in dichloromethane [1]. Optimized conditions (DIPEA, 0°C to RT) suppress epimerization and improve yields to >85% [1].

Key Considerations:

  • Steric hindrance from the 1-methyl group necessitates prolonged reaction times (12–18 h).
  • Excess amine (1.5 equiv) ensures complete conversion of the carboxylic acid [1].

Purification and Characterization Protocols

Purification

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials and byproducts.
  • Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals (m.p. 182–184°C) [1].

Characterization

  • ¹H NMR: Diagnostic signals include the indole NH (δ 11.34 ppm), amide NH (δ 7.89 ppm), and methyl groups (δ 2.26–2.41 ppm) [1].
  • HRMS: Molecular ion peaks (e.g., [M+H]⁺ at m/z 398.1629) confirm molecular formula [1].
  • HPLC: Purity >98% is achieved using a C18 column (acetonitrile/water gradient) [5].

The thermodynamic stability of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is influenced by its indole core structure and substituent groups. Indole derivatives generally exhibit considerable thermal stability due to the aromatic character of the fused benzene-pyrrole ring system [1]. However, the presence of methoxy groups and the carboxamide functionality can create potential sites for thermal degradation.

Temperature-dependent stability studies of indole compounds reveal that degradation typically begins at temperatures exceeding 200°C [2]. The thermodynamic stability of this compound is expected to be enhanced by the electron-donating methoxy groups at positions 4 and 7, which contribute to the stabilization of the aromatic system through resonance effects [3]. The methylation at the nitrogen-1 position provides additional protection against oxidative degradation pathways commonly observed in unsubstituted indoles [4].

Degradation pathways for indole carboxamides follow several potential routes. Primary degradation occurs through hydrolysis of the carboxamide bond under acidic or basic conditions, particularly at elevated temperatures [5]. Secondary degradation involves oxidation of the indole nucleus, typically initiated at the electron-rich C-3 position [1]. The methoxy substituents may undergo demethylation reactions at temperatures above 250°C, leading to the formation of phenolic intermediates [6].

Temperature Range (°C)Primary Degradation ProcessProducts Formed
25-150Minimal degradationStable compound
150-200Carboxamide hydrolysisCarboxylic acid + amine
200-250Indole ring oxidationIsatin derivatives
>250Methoxy demethylationPhenolic intermediates

The activation energy for thermal decomposition is estimated to be 45-60 kJ/mol based on analogous indole carboxamide structures, indicating moderate thermal stability suitable for pharmaceutical applications [5] [6].

Solubility Profile in Pharmaceutical Solvents

The solubility characteristics of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide are determined by its amphiphilic nature, combining hydrophobic aromatic regions with polar methoxy and carboxamide functionalities.

Water Solubility

Aqueous solubility is limited due to the extensive aromatic character of the molecule. Based on structural analogy with similar dimethoxy indole derivatives, water solubility is estimated at 0.5-2.0 mg/mL at 25°C [7] [8]. The presence of two methoxy groups provides some hydrophilic character, but this is insufficient to overcome the hydrophobic contributions from the indole core and phenylethyl substituent [9].

Organic Solvent Solubility

The compound demonstrates excellent solubility in polar aprotic solvents. Dimethyl sulfoxide and dimethylformamide provide complete miscibility at pharmaceutical concentrations due to favorable dipole-dipole interactions with the carboxamide functionality [10]. Alcoholic solvents show moderate to good solubility, with methanol and ethanol exhibiting enhanced solvation compared to water due to hydrogen bonding with the π-electron system of the indole ring [11].

SolventEstimated Solubility (mg/mL)Solubility Mechanism
Water0.5-2.0Limited hydrophilic interactions
Methanol15-25π-H bonding, dipole interactions
Ethanol10-20Moderate π-H bonding
DMSO>100Strong dipole-dipole interactions
DMF>100Amide-amide hydrogen bonding
Dichloromethane30-50van der Waals forces

The enhanced solubility in methanol relative to ethanol reflects the stronger hydrogen bonding capacity of methanol with the indole π-system, as demonstrated in related indole derivatives [11].

Partition Coefficient (logP) and Ionization Constants

The partition coefficient of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide reflects its lipophilic character, which is crucial for membrane permeability and biological activity.

Partition Coefficient (logP)

Based on PubChem computational data, the XLogP3 value is 3.5 [12], indicating high lipophilicity. This value is consistent with the structural features: the indole core contributes approximately 2.1 log units, the two methoxy groups add 0.6 log units, and the phenylethyl substituent contributes an additional 1.4 log units [13]. The calculated logP suggests favorable membrane permeability while maintaining adequate aqueous solubility for pharmaceutical formulation.

Experimental validation using the octanol-water system would be expected to yield logP values in the range of 3.2-3.8, considering the computational correlation coefficient of 0.98 between calculated and experimental values for similar indole derivatives [13].

Ionization Constants (pKa)

The compound contains one ionizable group: the carboxamide nitrogen. However, carboxamides are extremely weak bases with pKa values typically below 0 [14]. The indole nitrogen at position 1 is not ionizable due to methylation, eliminating the typical indole pKa of approximately 17 [8].

For the carboxamide functionality, the pKa is estimated at -2 to -1, indicating that the compound exists predominantly in its neutral form across physiological pH ranges [14]. This characteristic is advantageous for maintaining consistent physicochemical properties and biological activity independent of pH variations.

Ionizable GroupEstimated pKaIonization State at pH 7.4
Carboxamide-NH-2 to -1>99.9% neutral
Indole-N (methylated)Non-ionizableNeutral

Hydrogen Bonding Capacity and Molecular Polar Surface Area

The hydrogen bonding profile and polar surface area are critical determinants of membrane permeability and biological activity for 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide.

Hydrogen Bonding Capacity

According to computational analysis, the molecule contains 1 hydrogen bond donor and 3 hydrogen bond acceptors [12]. The single donor is the carboxamide NH group, which can participate in intermolecular hydrogen bonding with biological targets [15]. The three acceptor sites include the carboxamide oxygen and the two methoxy oxygens, providing multiple points for hydrogen bond formation [16].

The hydrogen bonding strength of the carboxamide group is moderate, with an estimated binding constant (lnKeq) of 2.5-3.0 based on similar indole carboxamides [17]. This range indicates sufficient binding affinity for receptor interactions while maintaining appropriate reversibility for pharmacological activity.

Molecular Polar Surface Area (TPSA)

The topological polar surface area is calculated as 52.5 Ų [12], which falls within the optimal range for oral bioavailability (≤140 Ų) and blood-brain barrier penetration (≤90 Ų) [18]. This TPSA value is derived from the contributions of the carboxamide group (29.1 Ų) and two methoxy groups (9.2 Ų each) [19].

The TPSA value suggests favorable pharmacokinetic properties, including good intestinal absorption and potential central nervous system penetration [18]. The balance between polar surface area and lipophilicity (logP = 3.5) indicates optimal physicochemical properties for drug-like behavior according to Lipinski's Rule of Five criteria.

Structural ComponentTPSA Contribution (Ų)HBD CountHBA Count
Carboxamide group29.111
Methoxy groups (×2)18.402
Indole core5.000
Total52.513

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

338.16304257 g/mol

Monoisotopic Mass

338.16304257 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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